molecular formula C10H21O5P B14561136 Methyl 3-(dipropoxyphosphoryl)propanoate CAS No. 61743-12-2

Methyl 3-(dipropoxyphosphoryl)propanoate

Cat. No.: B14561136
CAS No.: 61743-12-2
M. Wt: 252.24 g/mol
InChI Key: XMWIUJOPBMXLOQ-UHFFFAOYSA-N
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Description

Methyl 3-(dipropoxyphosphoryl)propanoate is an organic compound with the molecular formula C9H19O5P It is a member of the class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dipropoxyphosphoryl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromopropanoic acid with dipropyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the dipropoxyphosphoryl group. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dipropoxyphosphoryl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dipropoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(dipropoxyphosphoryl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl 3-(dipropoxyphosphoryl)propanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethoxyphosphoryl)propanoate
  • Methyl 3-(diethoxyphosphoryl)propanoate
  • Methyl 3-(dibutoxyphosphoryl)propanoate

Uniqueness

Methyl 3-(dipropoxyphosphoryl)propanoate is unique due to its specific alkyl chain length and the presence of the dipropoxyphosphoryl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

61743-12-2

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

methyl 3-dipropoxyphosphorylpropanoate

InChI

InChI=1S/C10H21O5P/c1-4-7-14-16(12,15-8-5-2)9-6-10(11)13-3/h4-9H2,1-3H3

InChI Key

XMWIUJOPBMXLOQ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCC(=O)OC)OCCC

Origin of Product

United States

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